molecular formula C9H12O2S B3380905 4-(3-Methylthiophen-2-yl)butanoic acid CAS No. 210097-89-5

4-(3-Methylthiophen-2-yl)butanoic acid

Cat. No.: B3380905
CAS No.: 210097-89-5
M. Wt: 184.26 g/mol
InChI Key: NNFWSJKZFCQYAS-UHFFFAOYSA-N
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Description

4-(3-Methylthiophen-2-yl)butanoic acid is a chemical compound with the molecular formula C9H12O2S . It has a molecular weight of 184.26 g/mol . The IUPAC name for this compound is 4-(3-methyl-2-thienyl)butanoic acid . It is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12O2S/c1-7-5-6-12-8(7)3-2-4-9(10)11/h5-6H,2-4H2,1H3,(H,10,11) . This code provides a specific representation of the molecule’s structure.

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it can cause skin corrosion or serious eye damage . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its vapors and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

Studies have suggested that the compound may act as an inhibitor of certain enzymes involved in disease progression.

Mode of Action

4-(3-Methylthiophen-2-yl)butanoic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer’s disease. The compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition may lead to an increase in neurotransmitter levels, which can improve mood and behavior in patients with depression.

Biochemical Pathways

The compound’s inhibitory effects on acetylcholinesterase and monoamine oxidase suggest that it may impact the cholinergic and monoaminergic systems. These systems are involved in a wide range of physiological processes, including cognition, mood regulation, and motor control.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

This compound has been shown to have various biochemical and physiological effects. Studies have suggested that the compound may have antioxidant properties, which can protect cells from oxidative damage. Additionally, the compound has been shown to have anti-inflammatory properties, which can reduce inflammation in the body. The compound has also been shown to have neuroprotective properties, which can protect neurons from damage and death.

Properties

IUPAC Name

4-(3-methylthiophen-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-7-5-6-12-8(7)3-2-4-9(10)11/h5-6H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFWSJKZFCQYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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